BenchChemオンラインストアへようこそ!

MK-0668

VLA-4 antagonism whole blood assay IC50 comparison

MK-0668 is an amino acid–based, picomolar VLA-4 (α4β1 integrin) antagonist engineered for oral bioavailability—a critical advance over earlier VLA-4 antagonists limited by poor pharmacokinetics. Its human whole-blood IC50 of 0.13 nM and slow dissociation (64% bound at 3 h) enable sustained receptor occupancy after oral dosing in rat, dog, and rhesus monkey. Unlike biologics (e.g., natalizumab), MK-0668 provides a non-biologic, orally deliverable tool for chronic repeat-dose studies in EAE, asthma, and IBD. Ideal as a reference standard for occupancy assays and benchmarking novel antagonists.

Molecular Formula C31H30Cl2N6O6S
Molecular Weight 685.6 g/mol
CAS No. 865110-07-2
Cat. No. B1677228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0668
CAS865110-07-2
SynonymsMK 0668
MK-0668
MK0668
N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine
Molecular FormulaC31H30Cl2N6O6S
Molecular Weight685.6 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O
InChIInChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1
InChIKeyUSYYNLPEWBGIMJ-ICTDUYRTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0668 (CAS 865110-07-2) – A Picomolar-Potency, Orally Active VLA-4 Antagonist for Integrin-Targeted Research and Preclinical Inflammation Models


MK-0668 (CAS 865110-07-2) is a synthetic, amino acid–based small molecule that acts as an extremely potent and orally active antagonist of very late antigen-4 (VLA-4; α4β1 integrin) [1]. It was developed to overcome the inherent pharmacokinetic liabilities of earlier VLA-4 antagonists—namely poor oral bioavailability and short half-life—by incorporating a cyclobutylamino substituent on the proline fragment of the lead structure, which confers picomolar whole-blood activity and a slow dissociation rate [2]. Unlike monoclonal antibodies such as natalizumab, MK-0668 is a non-biologic, orally deliverable agent that targets the unactivated conformation of VLA-4, a key integrin mediating leukocyte adhesion and trafficking in inflammatory and autoimmune pathologies [3].

MK-0668 (CAS 865110-07-2): Why In-Class VLA-4 Antagonists Cannot Be Interchanged Without Quantitative Pharmacologic and PK Verification


VLA-4 (α4β1 integrin) antagonists span a broad potency range—from low-nanomolar small molecules to picomolar biologics—and exhibit stark differences in oral bioavailability, species-specific activity, and receptor occupancy kinetics [1]. A seemingly potent compound in a biochemical assay may fail in whole blood or in vivo due to high plasma protein binding, rapid clearance, or inability to sustain receptor engagement [2]. For instance, earlier small-molecule VLA-4 antagonists such as TCS 2314 (IC50 = 4.4 nM) and BIO-1211 (IC50 = 4 nM) demonstrate nanomolar potency but suffer from low oral bioavailability in rats, limiting their utility in preclinical oral-dosing paradigms . Furthermore, whole-blood IC50 values can differ by >100-fold across species, making cross-species extrapolation unreliable without compound-specific data [3]. MK-0668 was specifically engineered to surmount these class-wide limitations: it achieves picomolar potency in human whole blood (IC50 = 0.13 nM), demonstrates sustained receptor occupancy after oral dosing in preclinical species, and provides a benchmarked reference for selecting the appropriate VLA-4 antagonist based on quantifiable potency, oral activity, and translational relevance [4].

MK-0668 (CAS 865110-07-2): Quantitative, Head-to-Head Evidence for Potency, Oral Activity, and Translational VLA-4 Antagonism Versus In-Class Comparators


Human Whole Blood VLA-4 Antagonism: MK-0668 Demonstrates 23-Fold Greater Potency Than Imidazopyridine 15c and >400-Fold Over CT7758

MK-0668 exhibits an IC50 of 0.13 nM for inhibition of unactivated VLA-4 in human whole blood [1]. This represents a 23-fold improvement over imidazopyridine compound 15c (IC50 = 3 nM), a representative VLA-4 antagonist from a distinct chemical series [2]. Compared with CT7758 (IC50 = 60 nM), MK-0668 is >460-fold more potent [3]. Compared with BIO-1211 (IC50 = 4 nM), MK-0668 is approximately 31-fold more potent [4].

VLA-4 antagonism whole blood assay IC50 comparison integrin inhibition

Cross-Species VLA-4 Potency: MK-0668 Exhibits ≤3-Fold Variation Across Human, Dog, and Non-Human Primate Whole Blood, Enabling Reliable Translational Modeling

MK-0668 displays tightly conserved potency across species in whole blood: IC50 values are 0.13 ± 0.03 nM in human, 0.19 ± 0.01 nM in dog, and 0.21 nM in rhesus monkey—a less than 2-fold difference between human and non-human primate, and only a 3-fold difference between human and rat (0.4 ± 0.1 nM) [1]. This contrasts with other VLA-4 antagonists where species-specific IC50 variations often exceed 10-fold, complicating dose translation [2].

species translation preclinical model VLA-4 IC50 dog rhesus monkey

Oral Bioavailability and Sustained Receptor Occupancy: MK-0668 Overcomes the Poor Pharmacokinetic Profiles Typical of Earlier VLA-4 Antagonists

Earlier-generation VLA-4 antagonists, including the lead structure from which MK-0668 was derived, suffered from poor oral bioavailability and short half-life. After intravenous dosing (0.5 mg/kg) in rats, the lead compound achieved only 15% receptor occupancy at 8 hours post-dose [1]. In contrast, MK-0668 was specifically designed to overcome this liability: the amino substituent on the proline fragment conferred not only picomolar potency but also oral activity and sustained receptor occupancy after oral dosing in preclinical species [2]. While a precise oral bioavailability percentage for MK-0668 is not disclosed in the primary reference, the published data confirm that oral dosing achieves pharmacologically meaningful and sustained VLA-4 receptor occupancy, a critical differentiator from intravenous-only or poorly bioavailable VLA-4 antagonists such as TCS 2314 and BIO-1211 .

oral bioavailability receptor occupancy pharmacokinetics VLA-4

Slow Dissociation Kinetics: MK-0668 Retains 64% VLA-4 Binding After 3 Hours at 37°C, Prolonging Target Engagement

MK-0668 exhibits a slow dissociation rate from human VLA-4, with 64 ± 10% of the compound remaining bound after 3 hours at 37°C [1]. This slow off-rate is a direct consequence of the cyclobutylamino modification and contributes to prolonged target engagement. While comparative off-rate data for other small-molecule VLA-4 antagonists are not consistently reported in the public domain, the slow dissociation profile of MK-0668 is mechanistically linked to its ability to sustain receptor occupancy beyond what would be predicted by plasma pharmacokinetics alone [2].

dissociation rate off-rate VLA-4 target residence time

MK-0668 (CAS 865110-07-2): Evidence-Backed Preclinical and Translational Research Applications


Preclinical Efficacy Studies in Rodent and Non-Human Primate Models of Inflammatory and Autoimmune Disease Requiring Oral Dosing

MK-0668 is optimally suited for in vivo studies in rat, dog, and rhesus monkey models of VLA-4–mediated inflammation (e.g., experimental autoimmune encephalomyelitis, asthma, inflammatory bowel disease) where oral administration is required [1]. Its picomolar whole-blood potency and sustained receptor occupancy after oral dosing address the class-wide limitation of poor oral bioavailability, enabling chronic, repeat-dose study designs without the confounding variable of intravenous access [2]. The conserved potency across species (IC50 range 0.13–0.4 nM) further supports translational dose extrapolation from preclinical models to projected human exposure [3].

Pharmacodynamic Benchmarking and Target Engagement Assays for VLA-4 Antagonist Development

MK-0668 serves as a high-potency reference standard for validating whole-blood VLA-4 occupancy assays and for benchmarking novel VLA-4 antagonists in development [1]. Its slow dissociation rate (64% bound at 3 hours) makes it particularly valuable as a positive control in washout and residence-time experiments designed to assess target engagement durability [2]. Researchers can use MK-0668 to establish assay windows and to compare the potency and off-rate kinetics of new chemical entities under identical experimental conditions [3].

Comparative Pharmacology Studies Contrasting Small-Molecule and Biologic VLA-4 Antagonism

MK-0668, as an orally active small-molecule VLA-4 antagonist, provides a critical comparator for studies investigating the mechanistic and pharmacologic differences between small-molecule and biologic (e.g., natalizumab) inhibition of VLA-4 [1]. Such comparisons are relevant for understanding the impact of target engagement modality (orthosteric small molecule vs. antibody-mediated blockade) on downstream signaling, receptor internalization, and cellular trafficking outcomes [2]. MK-0668's picomolar potency and oral route of administration represent a distinct pharmacologic profile that can be systematically contrasted with parenterally administered anti-α4 integrin antibodies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0668

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.